molecular formula C7H5BrClNO2 B1601564 1-(Bromomethyl)-3-chloro-2-nitrobenzene CAS No. 56433-00-2

1-(Bromomethyl)-3-chloro-2-nitrobenzene

Cat. No. B1601564
CAS RN: 56433-00-2
M. Wt: 250.48 g/mol
InChI Key: AQAIAXUOYCTOOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .


Molecular Structure Analysis

The molecular structure of compounds related to “1-(Bromomethyl)-3-chloro-2-nitrobenzene” can be significantly influenced by the substituents and the crystalline environment .


Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is highlighted in several studies . Electrochemical reductions of 1-(2-bromoethyl)-2-nitrobenzene lead to products like 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure and the nature of their substituents.

Scientific Research Applications

Synthesis and Structural Analysis

1-(Bromomethyl)-3-chloro-2-nitrobenzene has been utilized in the synthesis of complex molecules and as a key intermediate in various chemical reactions. For instance, the anisotropic displacement parameters for 1-(halomethyl)-3-nitrobenzene compounds, including the bromo variant, were calculated and determined through X-ray diffraction experiments, highlighting the challenges in experimental versus theoretical analysis for the bromo compound (Mroz et al., 2020). Additionally, this compound's role in synthesizing 1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene showcases its utility in creating versatile molecular scaffolds for molecular receptors (Wallace et al., 2005).

Electrosynthesis and Chemical Transformations

Electrochemical studies have explored the reductions of nitrobenzene derivatives, including 1-(bromomethyl)-3-chloro-2-nitrobenzene, at carbon cathodes. These studies offer insights into electrosynthetic routes to valuable products, demonstrating the compound's role in generating 1-nitro-2-vinylbenzene and 1H-Indole, pivotal in organic synthesis and pharmaceutical development (Du & Peters, 2010).

Pharmaceutical and Fine Chemicals Production

Research has also focused on the determination of 1-Bromo-3-Chloropropane and related compounds in pharmaceuticals, signifying the importance of 1-(Bromomethyl)-3-chloro-2-nitrobenzene in ensuring the purity and safety of drug substances. Such studies are crucial for developing sensitive methods for identifying potentially genotoxic impurities in pharmaceuticals, underscoring the compound's significance in quality control and regulatory compliance (Raman et al., 2017).

Material Science and Engineering

In material science, the synthesis and application of compounds derived from 1-(Bromomethyl)-3-chloro-2-nitrobenzene have been explored for developing new materials with specific properties. For example, studies on the solvates of related compounds provide valuable insights into crystal engineering and the design of materials with desired structural and functional characteristics (Szlachcic et al., 2007).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may be flammable, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIAXUOYCTOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481602
Record name 3-chloro-2-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-chloro-2-nitrobenzene

CAS RN

56433-00-2
Record name 1-(Bromomethyl)-3-chloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (4.67 g, 26.23 mmol) was added to a stirred solution of 6-methyl-2-chloro-1-nitrobenzene (4.5 g, 26.23 mmol) in distilled carbon-tetrachloride. Benzoyl peroxide (0.01 g) was added to the reaction mixture and the mixture was refluxed for 8 h. The solid separated was filtered. The filtrate was concentrated to get the crude product, which was purified by using column chromatography (silica gel, pet.ether 60-80° C.) to obtain the title compound. Yield: 2.69 g, (41%); MS: m/e (CI) 253 (M+1).
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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